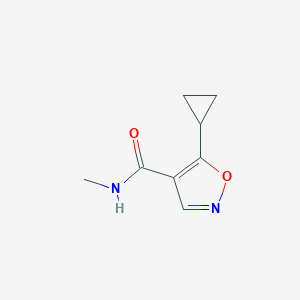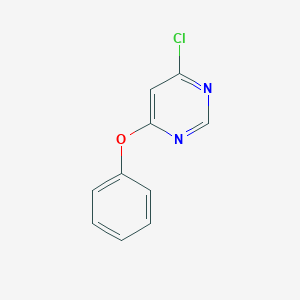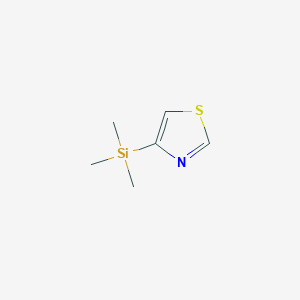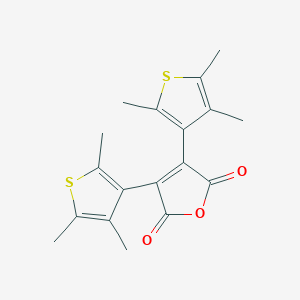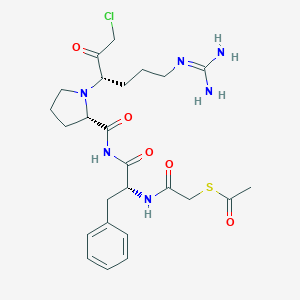
Ata-fpr-CK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it useful in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone typically involves the chlorination of ketones. One common method includes the use of trichloromethanesulfonyl chloride for efficient α-chlorination of aldehydes under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, which provides good yields and high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of N-alkenoxypyridinium salts as substrates and quaternary ammonium salts as halogen sources. These methods offer mild reaction conditions, excellent functional group tolerance, and a wide substrate scope .
化学反应分析
Types of Reactions
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone undergoes various chemical reactions, including nucleophilic addition, substitution, and oxidation reactions.
Common Reagents and Conditions
Nucleophilic Addition: This reaction involves the addition of a nucleophile to the carbonyl group of the ketone, forming an alkoxide ion intermediate, which is then protonated to give an alcohol.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Major Products
The major products formed from these reactions include alcohols, substituted derivatives, and oxidized compounds, depending on the specific reagents and conditions used .
科学研究应用
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone has a wide range of scientific research applications:
作用机制
The compound exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with the active site cysteine or histidine residues, forming a covalent bond and leading to the loss of protease activity . This mechanism is particularly effective in inhibiting serine and cysteine proteases .
相似化合物的比较
Similar Compounds
N(alpha)-Tosyl-L-lysine chloromethyl ketone: Another protease inhibitor with similar inhibitory properties.
L-Leucine chloromethyl ketone: Used as a lysosomal cysteine protease inhibitor.
Uniqueness
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is unique due to its specific structure, which allows it to inhibit a broader range of proteases compared to other similar compounds. Its ability to form covalent bonds with both cysteine and histidine residues makes it a versatile inhibitor in biochemical research .
属性
CAS 编号 |
115290-74-9 |
|---|---|
分子式 |
C25H35ClN6O5S |
分子量 |
567.1 g/mol |
IUPAC 名称 |
S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1 |
InChI 键 |
ZAYSEFJZQOECOL-AABGKKOBSA-N |
SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
手性 SMILES |
CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl |
规范 SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
Key on ui other cas no. |
115290-74-9 |
同义词 |
ATA-FPR-CK N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


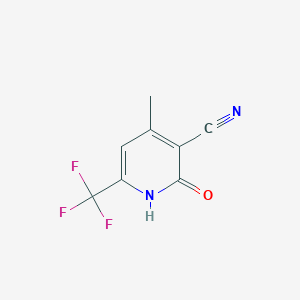
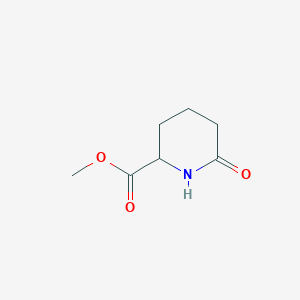

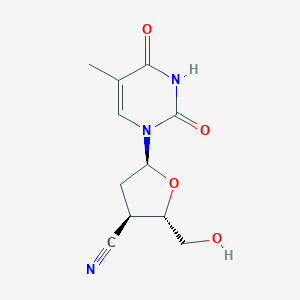
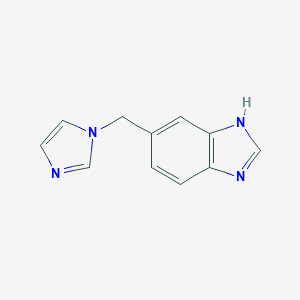
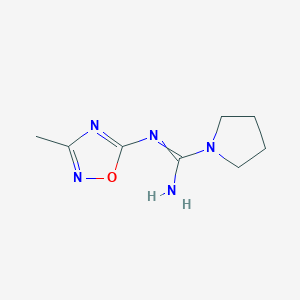
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
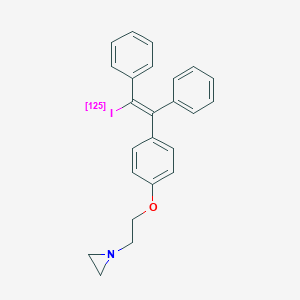

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
